Makisterone C

Description

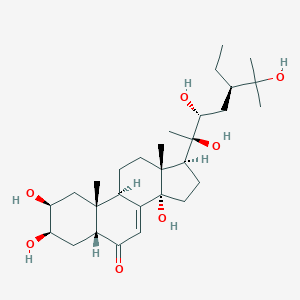

Structure

3D Structure

Properties

CAS No. |

19974-41-5 |

|---|---|

Molecular Formula |

C29H48O7 |

Molecular Weight |

508.7 g/mol |

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C29H48O7/c1-7-16(25(2,3)34)12-24(33)28(6,35)23-9-11-29(36)18-13-20(30)19-14-21(31)22(32)15-26(19,4)17(18)8-10-27(23,29)5/h13,16-17,19,21-24,31-36H,7-12,14-15H2,1-6H3/t16-,17+,19+,21-,22+,23+,24-,26-,27-,28-,29-/m1/s1 |

InChI Key |

CIQDSODCPIIBBH-RUVATRSJSA-N |

SMILES |

CCC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)(C)O |

Isomeric SMILES |

CC[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)(C)O |

Canonical SMILES |

CCC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)(C)O |

Origin of Product |

United States |

Natural Occurrence and Biogeographical Distribution of Makisterone C

Phytoecdysteroid Sources of Makisterone (B1173491) C

Makisterone C is a known phytoecdysteroid, belonging to the C29 group of ecdysteroids due to its carbon skeleton structure. researchgate.net Its presence has been documented in several plant species, highlighting a varied distribution across different botanical families.

Rhaponticum uniflorum (Asteraceae) as a Key Botanical Source

Rhaponticum uniflorum (L.) DC., a plant species belonging to the Asteraceae family, is recognized as a source of this compound. researchgate.netresearchgate.net Research has specifically identified this compound-20,22-acetonide in the leaves and flowers of R. uniflorum. researchgate.netresearchgate.net R. uniflorum is traditionally used in Asian traditional medicines in regions like China, Siberia, and Mongolia. researchgate.net

Diplazium esculentum (Athyriaceae) and Other Fern Species

This compound has been isolated and identified from the young fronds of Diplazium esculentum (Retz.) Sw., a fern species in the Athyriaceae family. mdpi.comsci-hub.seresearchgate.net D. esculentum, commonly known as the vegetable fern or edible fern, is widely consumed in South and Southeast Asia. sci-hub.sestuartxchange.org This finding marked the first time ecdysteroids were reported from the Diplazium genus. sci-hub.se

Beyond Diplazium esculentum, this compound has also been reported in other fern species, such as Microsorum scolopendria (Burm. f.) Copel. (Polypodiaceae). sci-hub.senih.govstuartxchange.org M. scolopendria is considered an excellent source of several ecdysteroids, including this compound, with significant amounts found in its fronds. nih.govstuartxchange.org The presence of ecdysteroids is common in some fern families like Polypodiaceae. researchgate.net

A summary of this compound occurrence in ferns:

| Fern Species | Family | Plant Part | Reference |

| Diplazium esculentum | Athyriaceae | Young fronds | mdpi.comsci-hub.seresearchgate.net |

| Microsorum scolopendria | Polypodiaceae | Fronds | sci-hub.senih.govstuartxchange.org |

Vitex canescens and Further Angiosperm Occurrences

This compound has been found in the stem bark of Vitex canescens, a species within the Lamiaceae (formerly Verbenaceae) family. thaiscience.infothaiscience.infokmutnb.ac.th This highlights the presence of this compound in angiosperms beyond the Asteraceae family. The genus Vitex is known as a source of ecdysteroids, with species found in warmer parts of the world. thaiscience.info

Leuzea carthamoides as a Constituent Source

Leuzea carthamoides (Willd.) DC., also known as Rhaponticum carthamoides, is another plant source where this compound has been identified. researchgate.netnih.govcas.czcas.cz this compound is considered one of the minor ecdysteroid components found in the roots of L. carthamoides. researchgate.netnih.govcas.czcas.cz L. carthamoides is endemic to Siberia but is also cultivated in Europe as a medicinal plant and is recognized as a rich source of ecdysteroids. cas.cz

Distribution within Plant Tissues and Organs

The distribution of this compound within plant tissues and organs can vary depending on the species. In Rhaponticum uniflorum, this compound-20,22-acetonide has been specifically isolated from both the leaves and flowers. researchgate.netresearchgate.net For Diplazium esculentum, this compound was found in the young fronds. sci-hub.seresearchgate.net In Leuzea carthamoides, this compound has been identified in the roots. researchgate.netnih.govcas.czcas.cz This suggests that the accumulation of this compound can be specific to certain parts of the plant. Ecdysteroid distributions in plants can vary by organ, season, or geographical area. mdpi.com

A summary of this compound distribution in specific plant parts:

| Plant Species | Plant Part(s) | Reference |

| Rhaponticum uniflorum | Leaves, Flowers | researchgate.netresearchgate.net |

| Diplazium esculentum | Young fronds | sci-hub.seresearchgate.net |

| Leuzea carthamoides | Roots | researchgate.netnih.govcas.czcas.cz |

Zooecdysteroid Presence of this compound in Arthropods

This compound is not only a phytoecdysteroid but also occurs as a zooecdysteroid in arthropods. nih.govmdpi.comthaiscience.info It functions as a steroid hormone controlling molting and metamorphosis in these organisms. wikipedia.orgnwafu.edu.cn While 20-hydroxyecdysone (B1671079) is the major steroid hormone in most insects, some species utilize other ecdysteroids like makisterone A or C, which differ from 20-hydroxyecdysone by the presence of an additional methyl or ethyl group at C24, respectively. nwafu.edu.cn this compound has been identified as a 29-carbon ecdysteroid in the developing embryos of the cotton stainer bug, Dysdercus fasciatus. biorxiv.org

This compound is a naturally occurring chemical compound classified as an ecdysteroid. Ecdysteroids are a class of polyhydroxylated steroids found across the animal and plant kingdoms, as well as in fungi. mdpi.comresearchgate.netencyclopedia.pub In arthropods, ecdysteroids function as crucial hormones regulating processes such as molting, development, and reproduction. mdpi.comencyclopedia.pub The structure of ecdysteroids is characterized by a cyclopentanoperhydrophenanthrene ring system with a β-side chain at carbon-17, an A/B-cis-ring junction, and a 14α-hydroxy-7-en-6-one chromophore in the B-ring. mdpi.comencyclopedia.pubresearchgate.net this compound is a C29 ecdysteroid, meaning it possesses a 29-carbon skeleton. eje.czresearchgate.net

This compound has been identified in various natural sources, highlighting its presence in different biological systems. Its occurrence is not limited to a single species or kingdom.

Identification in Dysdercus fasciatus (Cotton Stainer Bug) Embryos

Significant research has focused on the presence of this compound in the embryos of the cotton stainer bug, Dysdercus fasciatus. Studies utilizing techniques such as radioimmunoassay (RIA) and high-performance liquid chromatography (HPLC) have revealed that this compound is present in the developing embryos of this insect. agri.gov.ilicipe.org Analysis of embryonic extracts from D. fasciatus has indicated the presence of both makisterone A and the 29-carbon ecdysteroid, this compound. agri.gov.il The identification of these compounds was further confirmed through mass spectrometry. agri.gov.il Notably, studies on D. fasciatus embryos did not detect the more common insect ecdysteroids, ecdysone (B1671078) or 20-hydroxyecdysone, suggesting a reliance on C28 and C29 ecdysteroids in this species. agri.gov.ilicipe.org The sterol composition in D. fasciatus embryos, predominantly sitosterol (B1666911) and campesterol, reflects their cottonseed diet and indicates an inability of this insect to dealkylate phytosterols (B1254722) to produce cholesterol, which is the precursor for C27 ecdysteroids like ecdysone and 20-hydroxyecdysone. eje.czagri.gov.ilresearchgate.netresearchgate.netnih.gov This reliance on dietary C28 and C29 sterols likely contributes to the production of makisterone A and this compound as major ecdysteroids in this species. eje.czresearchgate.netresearchgate.netnih.gov

Comparative Analysis with Other Insect Ecdysteroids

Ecdysteroids are essential for regulating molting and development in insects. mdpi.comencyclopedia.pubwikipedia.org While 20-hydroxyecdysone (20E), a C27 ecdysteroid derived from cholesterol, is widely considered the major biologically active molting hormone in many insect species, other ecdysteroid analogues can also play significant roles. mdpi.comnih.govwikipedia.org this compound, a C29 ecdysteroid, and makisterone A, a C28 ecdysteroid, are examples of such analogues that are prominent in certain insect groups, particularly some Hemiptera. eje.czresearchgate.netresearchgate.net

The presence of C28 and C29 ecdysteroids like makisterone A and this compound in insects that cannot dealkylate phytosterols highlights an evolutionary adaptation. eje.czresearchgate.netresearchgate.netnih.gov Instead of converting dietary C28 and C29 sterols into cholesterol for C27 ecdysteroid synthesis, these insects directly utilize the available dietary sterols as precursors for the production of C28 and C29 ecdysteroids. eje.cznih.gov This contrasts with insects that can dealkylate phytosterols or obtain sufficient cholesterol from their diet, where C27 ecdysteroids are typically the dominant forms. eje.cznih.gov

Studies comparing the activity of different ecdysteroids have shown variations in their biological effects and receptor affinities across species. For instance, while 20-hydroxyecdysone is the primary active form in many insects, makisterone A has been identified as the major molting hormone in other species, such as the large milkweed bug, Oncopeltus fasciatus, and other Hemiptera. researchgate.net The ecdysone receptor in Nezara viridula, another hemipteran, shows similar affinities for both makisterone A and 20-hydroxyecdysone, supporting the role of makisterone A as a major molting hormone in this group. nih.gov While direct comparative data on the biological activity and receptor affinity of this compound across a broad range of insect species is less extensive compared to 20-hydroxyecdysone and makisterone A, its identification as a major embryonic ecdysteroid in Dysdercus fasciatus suggests it plays a crucial developmental role in this species. eje.czagri.gov.il

The diversity of ecdysteroid structures and their varying prevalence and activity across different insect taxa underscore the complex nature of ecdysteroid biosynthesis and signaling, which is often influenced by dietary sterol availability and evolutionary adaptations. eje.cznih.gov

Mycological Ecdysteroid Considerations

Ecdysteroids are not exclusively found in animals and plants; they have also been identified in fungi, where they are referred to as mycoecdysteroids. mdpi.comresearchgate.netencyclopedia.pubwikipedia.orgwikipedia.org While the primary focus of research on this compound has been its occurrence in insects, the broader context of ecdysteroid distribution includes fungal sources.

The presence of ecdysteroids in fungi, alongside plants (phytoecdysteroids) and arthropods (zooecdysteroids), highlights their widespread occurrence in nature. mdpi.comresearchgate.netencyclopedia.pubwikipedia.orgwikipedia.org Some ecdysteroids, such as ecdysone and 20-hydroxyecdysone, have been found in both arthropods and plants, and also in certain fungal species. mdpi.comwikipedia.org Examples of fungi reported to produce ecdysteroids include species of Cordyceps. wikipedia.org

While this compound has been identified as a natural product in plants like Rhaponticum uniflorum and Leuzea carthamoides, and its 20,22-acetonide derivative in Silene viridiflora, specific reports detailing the natural occurrence of this compound itself in fungi are less commonly highlighted in the provided search results compared to its presence in insects and plants. nih.govresearchgate.netresearchgate.netknapsackfamily.com However, the general knowledge of mycoecdysteroids suggests that fungi possess the metabolic pathways to produce these steroid compounds. mdpi.comresearchgate.netencyclopedia.pubwikipedia.orgwikipedia.org The biosynthesis of ecdysteroids in fungi, as in other organisms, derives from sterols, which can be C27, C28, or C29 sterols. mdpi.comresearchgate.netencyclopedia.pub The specific ecdysteroids produced can vary depending on the fungal species and the available sterol precursors. The identification of this compound as a C29 ecdysteroid raises the possibility of its occurrence in fungal species that utilize C29 sterols in their biosynthetic pathways, although further targeted research would be needed to confirm this.

The study of mycoecdysteroids is an ongoing area of research, contributing to the understanding of the diversity and distribution of these fascinating steroid compounds across different kingdoms of life.

Ecdysteroids and Related Compounds Mentioned

| Compound Name | PubChem CID |

| This compound | 24984905 |

| Ecdysone | 6325 |

| 20-Hydroxyecdysone | 6904 |

| Makisterone A | 12312690 |

| Ponasterone A | 64366 |

| Sitosterol | 222284 |

| Campesterol | 173170 |

| Cholesterol | 5997 |

| Turkesterone | 107513 |

| Polypodine B | 102130 |

| Ajugasterone C | 117180 |

| Stachysterone C | 12312698 |

| Isovitexirone | 6451697 |

| Leuzeasterone | Not found |

| Carthamosterone | Not found |

| Integristerone A | 101105443 |

| Integristerone B | 101105444 |

| Taxisterone | 10468517 |

| Rubrosterone | 10468518 |

| Dihydrorubrosterone | 10468519 |

| Poststerone | 10468520 |

| Ergosterol | 5732 |

| Brassicasterol | 172930 |

| Alpha-Spinasterol | 5281000 |

| Stigmasterol | 637569 |

| 7-Dehydrocholesterol (B119134) | 439218 |

| Desmosterol | 528237 |

| Makisterone D | 101105445 |

| Amarasterone B | 11317652 |

Data Table

While specific quantitative data on this compound concentrations across various organisms was not consistently available in a format suitable for a comparative table based on the provided search results, the qualitative data indicates its presence in Dysdercus fasciatus embryos as a major ecdysteroid. eje.czagri.gov.il The sterol composition in D. fasciatus embryos, being rich in sitosterol and campesterol, provides context for the biosynthesis of C29 and C28 ecdysteroids in this species. agri.gov.ilresearchgate.netresearchgate.net

| Organism | Tissue/Stage | This compound Presence | Notes |

| Dysdercus fasciatus | Embryos | Detected (Major) | Also contains Makisterone A; no Ecdysone or 20-Hydroxyecdysone detected. eje.czagri.gov.ilicipe.org |

| Rhaponticum uniflorum | Leaves, Flowers | Detected (as 20,22-acetonide) | Also contains other ecdysteroids. researchgate.net |

| Leuzea carthamoides | Roots | Detected | Minor component among other ecdysteroids. researchgate.net |

| Silene viridiflora | Not specified | Detected (as 20,22-Diacetonide) | Reported in natural products database. nih.gov |

| Triticum aestivum | Leaves, Crowns | Not detected | Other ecdysteroids (20E, polypodine B, turkesterone, isovitexirone) were detected. semanticscholar.org |

| Dysdercus cingulatus | Fifth-stage larvae | Not explicitly stated for this compound, but Makisterone A is a major component. | Primarily produces Makisterone A. researchgate.netresearchgate.net |

Biosynthetic Pathways and Metabolic Transformations of Makisterone C

Sterol Precursors in Ecdysteroidogenesis

Insects and other arthropods rely on dietary intake for the sterol precursors necessary for ecdysteroid biosynthesis. tandfonline.com The type of sterol consumed significantly influences the specific ecdysteroids produced. nih.gov

Utilization of C27, C28, and C29 Dietary Sterols

While cholesterol (a C27 sterol) is a primary precursor for 20-hydroxyecdysone (B1671079) biosynthesis in many insects, phytophagous insects, which feed on plants, often ingest C28 and C29 phytosterols (B1254722) such as campesterol, β-sitosterol, and stigmasterol. nih.govmdpi.comavocadosource.com These dietary phytosterols can be converted into cholesterol through a process involving the dealkylation of the C-24 position. nih.govavocadosource.com However, some insects, particularly those unable to efficiently dealkylate phytosterols, can directly convert these C28 and C29 sterols into corresponding C28 and C29 ecdysteroids, such as makisterone (B1173491) A. nih.govavocadosource.com Makisterone C is a C28 ecdysteroid, suggesting its biosynthesis likely proceeds from a C28 sterol precursor like campesterol.

Cholesterol and Phytosterol Conversion Mechanisms

The conversion of dietary sterols into ecdysteroids involves a series of enzymatic reactions. Cholesterol is converted to 7-dehydrocholesterol (B119134) (7dC) in the initial step of the well-understood pathway leading to 20-hydroxyecdysone. tandfonline.comnih.gov This step is mediated by the enzyme Neverland (Nvd). tandfonline.comtandfonline.com While the pathway from cholesterol to C27 ecdysteroids is relatively well-established, the precise mechanisms by which C28 and C29 phytosterols are converted into C28 and C29 ecdysteroids like this compound are less understood. nih.gov Research indicates that different dietary sterols can differentially affect the expression of ecdysteroid biosynthetic genes. nih.gov

Enzymatic Steps in this compound Biosynthesis

Ecdysteroid biosynthesis involves a cascade of hydroxylation reactions catalyzed by cytochrome P450 monooxygenases, often referred to as "Halloween enzymes" in insects. tandfonline.comnih.gov

Role of Hydroxylation Enzymes (e.g., C-20 Hydroxylation)

A series of hydroxylation steps are critical for converting sterol precursors into active ecdysteroids. For the biosynthesis of 20-hydroxyecdysone, key hydroxylation steps occur at positions C-25, C-22, C-2, and C-20. tandfonline.com These reactions are catalyzed by specific cytochrome P450 enzymes: Phantom (Phm, CYP306A1) for C-25 hydroxylation, Disembodied (Dib, CYP302A1) for C-22 hydroxylation, Shadow (Sad, CYP315A1) for C-2 hydroxylation, and Shade (Shd, CYP314A1) for C-20 hydroxylation. tandfonline.compnas.orgresearchgate.net The C-20 hydroxylation of ecdysone (B1671078) to form 20-hydroxyecdysone is a particularly important step, often occurring in peripheral tissues. nih.govliverpool.ac.uknih.gov While the specific enzymatic steps leading directly to this compound are not as extensively characterized as those for 20-hydroxyecdysone, it is likely that similar hydroxylation reactions at analogous positions on a C28 sterol backbone are involved.

"Black Box" Intermediates and Associated Enzymes

There is a section of the ecdysteroid biosynthetic pathway, between 7-dehydrocholesterol and 5β-ketodiol, that remains poorly characterized and is often referred to as the "Black Box". tandfonline.comnih.govresearchgate.netmicropublication.org The precise intermediates and the enzymes involved in these conversion steps are still unclear, partly because the intermediates may be chemically unstable. tandfonline.com While some studies have proposed potential intermediates within the Black Box, the enzymes catalyzing these reactions have not been fully biochemically characterized. tandfonline.com Some research suggests the involvement of additional P450 enzymes and potentially other non-P450 enzymes in this part of the pathway. tandfonline.comresearchgate.netbiorxiv.org The biosynthesis of this compound, originating from a C28 sterol, would likely also involve a comparable series of transformations, potentially including reactions analogous to those occurring within the C27 Black Box, but adapted for the C28 structure.

Comparative Biosynthesis Across Biological Kingdoms

Ecdysteroid biosynthesis is primarily associated with arthropods, where these compounds function as crucial developmental hormones. tandfonline.com However, ecdysteroids, known as phytoecdysteroids, are also found in various plant species. mdpi.com Invertebrates, including insects, cannot synthesize sterols de novo and must obtain them from their diet to produce ecdysteroids. tandfonline.commdpi.com Plants, on the other hand, have the capacity for sterol biosynthesis, typically utilizing the mevalonic acid pathway with acetyl-CoA as a precursor, leading to the production of phytosterols and subsequently phytoecdysteroids like 20-hydroxyecdysone. mdpi.com The presence of ecdysteroids in both arthropods and plants, coupled with the inability of arthropods to synthesize sterols de novo, highlights a fascinating evolutionary relationship where arthropods utilize dietary plant sterols as precursors for their own hormones. While the core enzymatic machinery for the later hydroxylation steps shows some conservation (the Halloween enzymes), the initial steps involving the conversion of diverse dietary sterols (C27, C28, C29) and the "Black Box" transformations may exhibit variations across different arthropod lineages depending on their dietary adaptations and the specific ecdysteroids they produce.

Insect Sterol Auxotrophy and Dietary Dependence

Insects, unlike plants and vertebrates, are sterol auxotrophs, meaning they cannot synthesize sterols de novo. annualreviews.orgnwafu.edu.cnmdpi.comnih.govresearchgate.net This inability stems from the lack of enzymes required to convert farnesyl pyrophosphate to squalene, a key step in the sterol biosynthetic pathway. annualreviews.orgmdpi.com Consequently, insects must obtain the necessary sterols from their diet. annualreviews.orgnwafu.edu.cnmdpi.comnih.govresearchgate.net

Dietary sterols serve multiple critical functions in insects, including acting as structural components of cell membranes, precursors for steroid hormones (ecdysteroids), and signaling molecules. annualreviews.orgnwafu.edu.cnresearchgate.netfrontiersin.org While cholesterol (a C27 sterol) is the dominant tissue sterol for most insects and a primary precursor for the major molting hormone 20-hydroxyecdysone, many herbivorous insects consume plants rich in C28 and C29 phytosterols, such as sitosterol (B1666911) and stigmasterol. annualreviews.orgfrontiersin.orgmdpi.comnih.gov

Some phytophagous insects have evolved the ability to dealkylate these C28 and C29 phytosterols to produce cholesterol. frontiersin.orgmdpi.comnih.gov However, certain insect groups, such as some hemipterans, lack this dealkylation capacity. researchgate.net These insects have adapted by directly converting dietary C28 or C29 sterols into corresponding ecdysteroids, such as makisterone A (C28) or this compound (C29), which then function as their primary molting hormones. annualreviews.orgnih.govresearchgate.netresearchgate.netresearchgate.net This highlights a direct dietary dependence for the biosynthesis of specific ecdysteroids like this compound in these insects.

Plant Biosynthetic Pathways from Mevalonic Acid

In contrast to insects, plants are capable of de novo sterol biosynthesis. nih.govmdpi.comnih.gov Phytoecdysteroids, including this compound, are synthesized in plants primarily through the mevalonate (B85504) (MVA) pathway, using acetyl-CoA as a precursor. nih.govmdpi.comnih.govresearchgate.net This pathway leads to the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then condensed to form squalene. nih.govmdpi.com Squalene undergoes further enzymatic transformations, including epoxidation and cyclization, ultimately leading to the production of plant sterols. nih.govmdpi.com

While the complete biosynthetic pathway for all phytoecdysteroids is not yet fully elucidated, studies, particularly in species like spinach (Spinacia oleracea), have demonstrated the conversion of mevalonic acid and sterols into ecdysteroids like 20-hydroxyecdysone. nih.govnih.govresearchgate.net The biosynthesis of phytoecdysteroids is a complex and highly regulated process in plants, with evidence suggesting that the pathway can proceed via sterol intermediates. nih.govresearchgate.net The diversity of phytoecdysteroid structures found in plants suggests a combinatorial system involving a network of enzymes with potentially broad substrate specificity. mdpi.com

Metabolic Inactivation and Turnover Mechanisms

The regulation of ecdysteroid titers in both insects and plants is crucial for proper development and physiological function. This regulation involves not only biosynthesis but also metabolic inactivation and turnover.

Insects employ several mechanisms to inactivate ecdysteroids, thereby reducing their biological activity and facilitating their excretion. Major inactivation pathways include:

26-Hydroxylation and further oxidation: Ecdysteroids can be hydroxylated at the C-26 position, followed by oxidation to form the corresponding 26-aldehyde and ultimately the 26-oic acid (ecdysonoic acid). nih.govnih.gov These metabolites generally exhibit significantly reduced biological activity compared to the parent ecdysteroid. mdpi.com

Conjugate formation: Ecdysteroids can be conjugated with various molecules, such as phosphates, sulfates, or fatty acids (e.g., 22-fatty-acyl esterification). nih.govmdpi.comoup.comeje.cz Conjugation typically renders the ecdysteroid inactive and more polar, promoting its excretion. Phosphorylated ecdysteroid intermediates have also been implicated in the regulation of biosynthesis in plants. nih.govresearchgate.net

3-Epimerization: In some insects, particularly Lepidoptera, ecdysone can be converted to 3-dehydroecdysteroid by ecdysone oxidase, which is then reduced to 3-epiecdysteroid by 3-dehydroecdysone-3α-reductase. nih.govijbs.com The 3-epimers are generally considered largely inactive. ijbs.com

The specific inactivation pathways and their relative importance can vary among different insect species. mdpi.com For instance, while 26-hydroxylation and 22-esterification are observed in several species, 3-epimerization may be more prominent in others. mdpi.com The induction of enzymes involved in ecdysteroid inactivation, such as ecdysteroid 26-hydroxylase, can be triggered by the presence of ecdysteroids themselves or by ecdysteroid agonists. nih.govnih.gov

In plants, while phytoecdysteroids can accumulate in various organs, their turnover and distribution are also subject to regulation. mdpi.com The presence of phytoecdysteroids in plants can deter herbivorous insects, and the insects' metabolic systems play a role in processing these ingested compounds. nih.govmdpi.comresearchgate.net The metabolic fate of ingested this compound in insects would likely involve some of the general ecdysteroid inactivation pathways described above, although specific studies on this compound turnover in various insect species are needed to fully understand its metabolic fate.

The accumulation of ecdysteroid phosphates in some insect tissues, such as ovaries and eggs, suggests a potential role in storage or as biosynthetic precursors, and plants may also utilize phosphorylated intermediates in regulating their endogenous ecdysteroid biosynthesis. researchgate.neteje.cz

Data Table: Examples of Ecdysteroid Inactivation Mechanisms in Insects

| Inactivation Mechanism | Description | Enzymes Involved | Effect on Activity | Observed In (Examples) |

| 26-Hydroxylation | Addition of a hydroxyl group at C-26, followed by oxidation to the oic acid. | Ecdysteroid 26-hydroxylase | Reduced | Spodoptera littoralis, Manduca sexta nih.govnih.gov |

| Conjugate Formation (Phosphates) | Formation of phosphate (B84403) esters. | Ecdysteroid 22-kinase (for 22-phosphates) | Inactive | Various insects, Spodoptera litura mdpi.comoup.com |

| Conjugate Formation (Esters) | Formation of fatty acyl esters. | Acyl transferases | Inactive | Spodoptera litura mdpi.com |

| 3-Epimerization | Conversion of ecdysone to 3-dehydroecdysteroid, then to 3-epiecdysone. | Ecdysone oxidase, 3-dehydroecdysone-3α-reductase | Largely Inactive | Lepidoptera, Bombyx mori, S. littoralis nih.govijbs.com |

Structural Elucidation and Spectroscopic Characterization of Makisterone C and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone in the structural elucidation of complex natural products like Makisterone (B1173491) C. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign signals to specific nuclei and to determine correlations between them.

One-Dimensional NMR (1H NMR, 13C NMR) for Proton and Carbon Assignments

One-dimensional NMR experiments, specifically 1H NMR and 13C NMR, are fundamental for initial structural analysis. 1H NMR provides information on the different types of protons in the molecule, their chemical environments, and their relative numbers, as indicated by their chemical shifts and integration values mdpi.com. 13C NMR, often coupled with DEPT (Distortionless Enhancement by Polarization Transfer) sequences, helps in identifying the different types of carbon atoms (methyl, methylene, methine, and quaternary) and their chemical shifts, which are highly sensitive to the electronic environment mdpi.comresearchgate.netcareerendeavour.com.

Analysis of 1H and 13C NMR spectra allows for the assignment of individual proton and carbon signals to specific positions within the steroid skeleton and the side chain of Makisterone C. For instance, characteristic signals for angular methyl groups (C-18, C-19) and side-chain methyl groups (C-21, C-26, C-27, and the additional C29 methyl in this compound) are observed in distinct regions of the spectra researchgate.netniscpr.res.inniscpr.res.in. The presence of hydroxyl groups and the 7-en-6-one chromophore also influence the chemical shifts of nearby carbons and protons researchgate.netcolumbia.edu.

While specific detailed 1H and 13C NMR data for this compound from the search results are not presented in a single comprehensive table with all assignments, studies on ecdysteroids, including this compound and its analogs, consistently report using these techniques for signal assignment mdpi.comresearchgate.netniscpr.res.inniscpr.res.insci-hub.seacs.orgsci-hub.sepolimi.itfigshare.comnih.gov. The chemical shifts provide clues about the functional groups and their positions. For example, signals in the downfield region of the 13C NMR spectrum are indicative of carbons involved in double bonds or attached to electronegative atoms like oxygen mdpi.comcareerendeavour.com.

Two-Dimensional NMR (COSY, HMQC, HMBC, DEPT) for Correlational Analysis

Two-dimensional NMR techniques are essential for establishing connectivity and long-range correlations within the molecule.

COSY (Correlation Spectroscopy): 1H-1H COSY spectra reveal scalar couplings between protons on adjacent carbon atoms, allowing for the tracing of proton networks throughout the molecule mdpi.comniscpr.res.insci-hub.se. This helps in building structural fragments and confirming the connectivity of the steroid rings and the side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached mdpi.comsci-hub.sefigshare.comnih.gov. HMQC/HSQC data are crucial for correlating the signals observed in the 1H and 13C NMR spectra and assigning proton signals to their corresponding carbons.

DEPT (Distortionless Enhancement by Polarization Transfer): As mentioned earlier, DEPT is often used in conjunction with 13C NMR to differentiate between CH3, CH2, CH, and quaternary carbon signals, aiding in the assignment process researchgate.netfigshare.com.

The combined analysis of these 2D NMR data allows for a comprehensive mapping of the carbon-carbon and carbon-hydrogen connectivity in this compound and its analogs, providing strong evidence for the proposed structures sci-hub.seacs.orgthieme-connect.comthieme-connect.com.

Stereochemical Assignments via NMR Data

NMR data can also provide information about the stereochemistry of a molecule, including the relative orientation of substituents in space. Analysis of coupling constants in 1H NMR spectra can give insights into the dihedral angles between protons, which in turn helps in determining the relative configuration of chiral centers columbia.edu. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which show through-space correlations between protons, are particularly useful for determining the relative stereochemistry of rigid ring systems like steroids nih.govthaiscience.info. By observing NOE correlations between specific protons, the spatial proximity of these protons can be inferred, allowing for the assignment of α or β configurations to hydroxyl groups and methyl groups on the steroid core and the side chain thaiscience.info.

While detailed NOESY data specifically for this compound are not extensively provided in the search results, the principle of using NOE correlations for stereochemical assignments in ecdysteroids is well-established thaiscience.info. Studies on related ecdysteroids demonstrate how NOESY data is used to confirm the relative stereochemistry at various positions, including the A/B ring junction and the configuration of hydroxyl groups thaiscience.info.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a complementary technique to NMR, providing crucial information about the molecular weight and fragmentation behavior of this compound and its analogs.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact mass of the molecular ion or a characteristic fragment ion. This exact mass can then be used to calculate the elemental composition and thus the molecular formula of the compound wikipedia.orgfishersci.at. For this compound, HR-MS analysis provides its precise molecular weight, which, combined with elemental analysis or other spectroscopic data, confirms its molecular formula, C29H48O7 nih.govwikipedia.org. HR-MS is a powerful tool for verifying the purity and identity of isolated compounds. Studies on ecdysteroids frequently report HR-MS data to confirm the molecular formulas of isolated compounds tandfonline.comcaldic.com.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ion Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with tandem mass spectrometry (MS/MS), is widely used for the analysis of polar and less volatile compounds like ecdysteroids researchgate.netnih.govnih.gov. ESI is a soft ionization technique that typically produces protonated or deprotonated molecular ions ([M+H]+ or [M-H]-) or adduct ions (e.g., [M+Na]+, [M+K]+) researchgate.nettandfonline.comresearchgate.netnih.govnih.govrsc.org.

In ESI-MS/MS, the molecular ion or a selected precursor ion is fragmented, and the resulting fragment ions are detected. The fragmentation pattern is characteristic of the compound's structure and can provide valuable information about the positions of functional groups and the connectivity of the molecule researchgate.netnih.gov. For ecdysteroids, characteristic fragmentation pathways often involve the loss of water molecules and cleavage of the side chain researchgate.netresearchgate.net. Analysis of these fragment ions helps in confirming the presence and location of hydroxyl groups and the structure of the side chain. For example, specific fragment ions observed in the MS/MS spectrum of this compound can be attributed to the cleavage of bonds within the side chain, providing evidence for its structure researchgate.netbiorxiv.org.

Studies on this compound and its acetonide derivative have utilized ESI-MS to determine molecular formulas and analyze fragmentation patterns, supporting the structural assignments made by NMR spectroscopy researchgate.net. Fragment ions resulting from the loss of water or parts of the side chain are commonly observed and aid in structural confirmation researchgate.netresearchgate.net.

Here is a sample table illustrating the type of NMR and MS data that would be used in the structural elucidation of this compound, based on the information gathered about ecdysteroid analysis. Please note that the specific values in this table are illustrative and based on general ecdysteroid data from the search results, not a complete, cited dataset for this compound itself.

| Technique | Type of Information Provided | Relevance to this compound |

| NMR | ||

| 1H NMR | Chemical shifts, integration, coupling constants | Identification of proton environments, relative number of protons, connectivity via coupling. |

| 13C NMR | Chemical shifts, number of carbon types | Identification of carbon environments, presence of different functional groups. |

| DEPT | Differentiation of CH3, CH2, CH, quaternary C | Assigning carbon signals to specific types of carbon atoms. |

| COSY | 1H-1H correlations (scalar coupling) | Tracing proton connectivities, building structural fragments. |

| HMQC/HSQC | 1H-13C one-bond correlations | Assigning protons to their directly attached carbons. |

| HMBC | 1H-13C two- and three-bond correlations | Connecting structural fragments, confirming quaternary carbons, establishing overall skeleton. |

| NOESY | 1H-1H through-space correlations (NOE) | Determining relative stereochemistry. |

| Mass Spectrometry | ||

| HR-MS | Exact mass of molecular/fragment ions | Determination of molecular formula. |

| ESI-MS | Molecular ion or adduct ions | Confirmation of molecular weight. |

| ESI-MS/MS | Fragmentation pattern | Information on functional group positions and side-chain structure. |

This compound has been identified in various plant sources, and its structural characterization has been reported using these spectroscopic methods wikipedia.orgsci-hub.se. Analogs of this compound, differing slightly in their side chain or hydroxylation pattern, are also characterized using similar comprehensive NMR and MS approaches researchgate.netacs.orgnih.govthieme-connect.comthieme-connect.com. The comparison of spectroscopic data between this compound and its known analogs is a common strategy in the identification of new ecdysteroids researchgate.netsci-hub.se.

Fragment Ion Analysis for Side-Chain Characterization

Mass spectrometry is a crucial technique for determining the molecular weight of this compound and obtaining information about its fragmentation pattern, which is vital for characterizing the side chain. researchgate.netoup.comdntb.gov.uadntb.gov.ua Electron ionization mass spectrometry (EI-MS) and electrospray ionization mass spectrometry (ESI-MS) are commonly used methods. researchgate.netoup.commdpi.com

Fragmentation patterns in the mass spectrum provide insights into the structure of the molecule by breaking it into smaller, charged fragments. The masses of these fragments can be correlated to specific parts of the molecule, such as the steroid core and the side chain. msu.edulibretexts.org For ecdysteroids like this compound, characteristic fragment ions are often observed due to cleavages in the side chain and the loss of functional groups like water. researchgate.netcdnsciencepub.comthaiscience.info

For example, fragment ions observed in the mass spectrum of this compound-20,22-acetonide were attributed to the loss of a species with a mass of 58 and successive losses of water molecules, typical of ecdysteroid acetonides. researchgate.net Fragments corresponding to the loss of the side chain containing an isopropylideneketal group have also been reported, further aiding in side-chain characterization. researchgate.net

Analysis of fragment ions can help confirm the presence and position of hydroxyl groups and other substituents on the side chain. researchgate.netcdnsciencepub.comthaiscience.info Differences in fragmentation patterns between this compound and its analogs, such as Makisterone A and 24-epi-Makisterone A, particularly in the side chain fragments, assist in their differentiation. cdnsciencepub.comthaiscience.info

Ultraviolet (UV) Spectroscopy for Chromophore Identification

UV spectroscopy is employed to identify the presence of a chromophore within the this compound molecule. Ecdysteroids typically possess a 7-en-6-one chromophore, which is characterized by a specific absorption maximum in the UV spectrum. mdpi.comresearchgate.netoup.com

For many ecdysteroids, including this compound, the UV spectrum shows a characteristic maximum absorbance at approximately 242 nm in solvents like ethanol. mdpi.comresearchgate.netoup.com This absorption is indicative of the conjugated double bond system in the B ring of the steroid core. mdpi.com The intensity of this absorption, often expressed as the molar absorptivity (log ε), is also a characteristic parameter. mdpi.com

UV detection at wavelengths around 242-247 nm is commonly used in liquid chromatography (LC) methods for monitoring and quantifying ecdysteroids during isolation and analysis. oup.comgoogle.com While the primary chromophore provides a strong signal at this wavelength, modifications to the ecdysteroid structure, such as the presence of additional conjugated systems, can lead to shifts in the absorption maximum or the appearance of additional peaks in the UV spectrum. oup.com

Complementary Spectroscopic Techniques

In addition to mass spectrometry and UV spectroscopy, other spectroscopic techniques are routinely used for the comprehensive structural characterization of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, is invaluable for determining the complete structure, including the arrangement of hydrogen and carbon atoms and their connectivity. researchgate.netthieme-connect.comsci-hub.seniscpr.res.inacs.orgresearchgate.netresearchgate.net Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, provide crucial information about correlations between protons and carbons, allowing for unambiguous signal assignments and the elucidation of the steroid skeleton and side chain structure. niscpr.res.inacs.orgresearchgate.netresearchgate.net

NMR spectroscopy can differentiate between closely related ecdysteroids, including stereoisomers, based on subtle differences in chemical shifts and coupling constants. researchgate.netniscpr.res.inresearchgate.netthaiscience.infokmutnb.ac.th For instance, differences in the chemical shifts of methyl groups in the side chain have been used to distinguish Makisterone A from 24-epi-Makisterone A. thaiscience.infokmutnb.ac.th

Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule, such as hydroxyl groups and carbonyl groups. niscpr.res.inthaiscience.infothaiscience.info Characteristic absorption bands in the IR spectrum correspond to the vibrations of specific chemical bonds. niscpr.res.inthaiscience.infothaiscience.info

The combination of data obtained from these spectroscopic methods allows for the confident identification and structural elucidation of this compound and its various analogs isolated from natural sources. researchgate.netthieme-connect.comoup.comsci-hub.seniscpr.res.inacs.orgresearchgate.net

Below is a table summarizing some spectroscopic data points that might be reported for this compound and related ecdysteroids, based on the search results. Note that specific values can vary depending on the solvent and instrument used.

| Compound | UV λmax (nm) (in EtOH/MeOH) | Characteristic MS Fragments (m/z) | Key ¹H NMR Shifts (δ) (examples) | Key ¹³C NMR Shifts (δ) (examples) |

| This compound | ~242 mdpi.comresearchgate.netoup.com | M+ google.com, fragments from side chain cleavage cdnsciencepub.comthaiscience.info | Side chain methyl doublets thaiscience.infokmutnb.ac.th | Side chain carbons researchgate.netniscpr.res.inresearchgate.netresearchgate.net |

| This compound-20,22-acetonide | 242 researchgate.net | 571 [M + Na]+, 549 [M + H]+, 473, 455, 437 (loss of 58 + water), 229 (side chain fragment) researchgate.net | H-22 (shifted compared to this compound) researchgate.net | C-20, C-22 (shifted compared to this compound) researchgate.net |

| Makisterone A | ~242 mdpi.comoup.com | Fragments from side chain cleavage (e.g., 363, 345, 301, 131, 113, 95) cdnsciencepub.comthaiscience.info | Side chain methyl doublets cdnsciencepub.comthaiscience.infokmutnb.ac.th | C-24 methyl niscpr.res.in |

| 24-epi-Makisterone A | ~242 | Similar to Makisterone A, with subtle differences thaiscience.info | Side chain methyl doublets (different shifts compared to Makisterone A) thaiscience.infokmutnb.ac.th | Side chain carbons (differences compared to Makisterone A) thaiscience.infokmutnb.ac.th |

| 20-Hydroxyecdysone (B1671079) | ~242 mdpi.comoup.com | Fragments from side chain and core cdnsciencepub.comthaiscience.info | Characteristic steroid and side chain protons niscpr.res.inthaiscience.info | Characteristic steroid and side chain carbons niscpr.res.inresearchgate.net |

Note: The provided MS fragment ions are examples and not exhaustive. Specific fragmentation patterns depend on the ionization method.

Molecular Mechanisms of Makisterone C Biological Activity

Ecdysteroid Receptor (EcR) Binding and Activation

Ecdysteroid receptors belong to the nuclear receptor superfamily and are characterized by distinct functional regions, including a ligand-binding domain (LBD). nih.gov The binding of an ecdysteroid like Makisterone (B1173491) C to the EcR represents a critical event that initiates the subsequent signaling cascade responsible for regulating gene expression. jst.go.jp

Interaction with the EcR-Ultraspiracle (USP) Heterodimer

The functional ecdysteroid receptor in insects exists as a heterodimer composed of the ecdysteroid receptor (EcR) protein and the Ultraspiracle (USP) protein. nih.govjst.go.jpadipogen.comresearchgate.net USP is the insect counterpart of the vertebrate retinoid X receptor (RXR). researchgate.netjst.go.jpoup.com The formation of this heterodimer is indispensable for achieving high-affinity ligand binding and the subsequent activation of gene transcription. jst.go.jpuit.no Ecdysteroid ligands, such as Makisterone C, bind to the EcR protein within this heterodimeric complex. This binding event induces a conformational change in the receptor complex, enabling its interaction with specific DNA sequences known as ecdysone (B1671078) response elements (EcREs) located in the regulatory regions of target genes. jst.go.jpuit.nosdbonline.orgnih.gov

Ligand Affinity and Receptor Specificity (e.g., Nanomolar Affinity)

Ecdysteroids, including certain makisterones, are known to exhibit high-affinity binding to the EcR/USP heterodimer, frequently in the nanomolar range. oup.comcaymanchem.comresearchgate.netnih.govnih.gov While explicit binding affinity data for this compound across a broad range of insect species were not extensively detailed in the search results, studies on related ecdysteroids like makisterone A have demonstrated nanomolar affinity for the heterodimeric ecdysone receptor in organisms such as Drosophila and Nezara viridula. caymanchem.comresearchgate.net The affinity of ligand binding can be influenced by the specific EcR isoform present and the interaction with the USP partner. nih.govoup.com For example, research on Plutella xylostella indicated that the EcRB isoform specifically bound to ponasterone A, and this binding affinity was enhanced by co-incubation with USP, resulting in a dissociation constant (Kd) of 3.0 ± 1.7 nM. nih.govresearchgate.net This underscores the crucial role of the EcR/USP heterodimer in facilitating high-affinity ligand binding.

Here is a table summarizing representative binding affinity data for an ecdysteroid (Ponasterone A) with EcR/USP heterodimers from different species:

| Species | Ligand | Receptor Complex | Kd (nM) | Source |

| Plutella xylostella | Ponasterone A | PxEcRB/PxUSP | 3.0 ± 1.7 | nih.govresearchgate.net |

| Nezara viridula | Ponasterone A | NvEcR/NvUSP | 6.8 - 7.5 | researchgate.net |

| Harmonia axyridis | Ponasterone A | HaEcR/HaUSP | 5.6 | jst.go.jp |

| Epilachna vigintioctopunctata | Ponasterone A | EvEcR/EvUSP | 4.0 | jst.go.jp |

Structural Basis of Ligand-Receptor Interactions via X-ray Structures

X-ray crystallography has provided significant insights into the structural foundation of ligand-receptor interactions involving ecdysteroids and the EcR/USP complex. nih.govuit.nogoogle.comijcmas.com These studies have revealed that the ligand-binding domain (LBD) of the EcR forms a well-defined pocket that completely encloses the bound ecdysteroid molecule. uit.nogoogle.com Agonist binding triggers a conformational change, including the closure of helix 12 (H12) over the ligand-binding pocket, which is vital for receptor activation. uit.no Structural analyses have pinpointed specific amino acid residues within the LBD that participate in hydrogen bonds and other interactions with the ecdysteroid ligand. jst.go.jpijcmas.com While specific X-ray crystallographic data for this compound bound to the EcR/USP were not found in the search results, structural studies of other ecdysteroids like ponasterone A and synthetic agonists have offered detailed views of the binding pocket architecture and the nature of ligand-receptor interactions. jst.go.jpnih.govijcmas.com These studies indicate that the canonical structure of the EcR LBD is largely conserved across species, although variations in amino acid sequences, particularly outside the core binding residues, can contribute to differences in ligand specificity and affinity. nih.govijcmas.com

Gene Expression Modulation

The binding of this compound to the EcR/USP heterodimer initiates a series of events that lead to the modulation of gene expression, ultimately resulting in physiological alterations within the organism. researchgate.netresearchgate.netnih.gov

The activated EcR/USP complex functions as a ligand-inducible transcription factor, binding to EcREs in the promoter regions of target genes and regulating their transcription. jst.go.jpuit.nosdbonline.orgnih.govnih.gov This regulatory activity leads to either the induction or repression of genes involved in various ecdysteroid-responsive processes, such as molting, metamorphosis, reproduction, and development. researchgate.netresearchgate.netjst.go.jpadipogen.comnih.gov Research has demonstrated that ecdysteroids, including makisterone A, can induce the expression of a set of "early response genes" that encode transcription factors like Broad-Complex (BR-C), Ecdysone-induced protein 74 (E74), and Ecdysone-induced protein 75 (E75). researchgate.netnih.govcup.gr These early gene products subsequently regulate the expression of a larger set of "late genes" responsible for executing specific developmental programs. researchgate.netnih.govcup.gr While direct studies specifically detailing this compound's induction of particular genes were not prominently featured, its classification as an ecdysteroid and its interaction with the EcR/USP receptor suggest its participation in similar gene regulatory networks. researchgate.netresearchgate.netnih.gov

In species possessing polytene chromosomes, such as Drosophila melanogaster, ecdysteroid-induced gene expression is visually observable as "chromosome puffs". researchgate.netfrontiersin.orgadipogen.comcup.grresearchgate.net These puffs represent regions of high transcriptional activity. researchgate.netcup.gr The application of ecdysteroids results in a characteristic and repeatable pattern of puff formation and regression on these chromosomes, reflecting the ordered activation and repression of genes throughout development. cup.gr Early investigations into ecdysone action utilized the analysis of chromosome puffing patterns to understand the hierarchical nature of ecdysteroid-responsive genes. cup.gr While specific studies detailing this compound's direct impact on chromosome puffs were not found, other ecdysteroids like makisterone A are known to induce chromosome puffs. adipogen.comresearchgate.net Given this compound's structural similarity to other active ecdysteroids and its interaction with the EcR/USP receptor, it is anticipated to similarly influence chromosome puffing patterns in susceptible organisms, reflecting its role in modulating gene expression. researchgate.netresearchgate.netfrontiersin.orgadipogen.com

Induction of Genes Involved in Ecdysteroid-Responsive Processes

Cellular and Physiological Responses in Invertebrates

This compound, as an ecdysteroid, significantly influences the cellular and physiological responses in invertebrates, primarily by disrupting the delicate hormonal balance that governs their life cycles.

Regulation of Molting and Metamorphosis Processes

Molting and metamorphosis are tightly regulated processes in insects, orchestrated by the interplay of ecdysteroids and juvenile hormone (JH) researchgate.net. Ecdysteroids, at appropriate titers and in the absence or low levels of JH, trigger molting and initiate metamorphosis researchgate.net. This compound, mimicking the action of endogenous ecdysteroids, can interfere with this regulation adipogen.comontosight.ai. Studies have shown that the presence of this compound can induce premature molting or disrupt the normal sequence of molting events, leading to developmental abnormalities or death ontosight.aioup.comresearchgate.net. For instance, ingestion of Makisterone A (a closely related makisterone) by Plodia interpunctella larvae resulted in disrupted development and total prevention of pupation oup.com. Similarly, Spodoptera littoralis larvae fed with a phytoecdysteroid fraction containing Makisterone A were unable to complete pupation biorxiv.orgplantarchives.org. The binding of this compound to the ecdysone receptor complex (EcR/USP) is central to this disruption, leading to the misregulation of genes necessary for proper molting and metamorphic transitions adipogen.combiosynth.comijcmas.comnih.gov.

Influence on Insect Development and Reproductive Cycles

Ecdysteroids are essential for coordinating insect development from embryogenesis through larval molts, pupation, and adult emergence researchgate.netijcmas.com. This compound, by activating the ecdysone receptor pathway, can profoundly influence these developmental trajectories adipogen.combiosynth.comijcmas.com. Its presence at critical developmental windows can lead to abnormal development, delayed or arrested development, or premature progression through life stages oup.com. In addition to somatic development, ecdysteroids also play roles in insect reproduction, including vitellogenesis (yolk production) richmond.edu. While research specifically on this compound's direct impact on reproductive cycles is less extensive than for other ecdysteroids like 20-hydroxyecdysone (B1671079), its activity as an ecdysteroid agonist suggests a potential to interfere with these processes by disrupting the hormonal signaling required for successful reproduction adipogen.combiosynth.comijcmas.com. Studies on Makisterone A have shown effects on vitellogenesis in Oncopeltus fasciatus richmond.edu.

Effects on Growth and Pupation Rates

The growth of insect larvae is intrinsically linked to their molting cycles, as growth in size occurs primarily during the periods between molts. Ecdysteroids are key regulators of this growth by signaling the initiation of molting when a certain size or developmental threshold is reached ijcmas.com. Exposure to exogenous ecdysteroids like this compound can disrupt normal growth patterns oup.combiorxiv.org. Research has demonstrated that ingestion of Makisterone A can lead to a decrease in larval weight and affect relative growth rates in insects like Plodia interpunctella and Spodoptera littoralis oup.combiorxiv.org.

Pupation, the transition from the larval to the pupal stage in holometabolous insects, is a critical metamorphic event triggered by a peak in ecdysteroid titer in the presence of low JH levels researchgate.net. This compound, as an ecdysteroid, directly impacts pupation rates. Studies have shown that exposure to Makisterone A can significantly reduce or completely inhibit pupation in susceptible insect species oup.complantarchives.org. For example, in Tribolium castaneum larvae, ingestion of Makisterone A significantly reduced pupation rates in a dose-dependent manner researchgate.net. The timing of pupation can also be affected, with some studies reporting either precocious or delayed pupation depending on the concentration and the insect species oup.com.

The following table summarizes some research findings on the effects of Makisterone A (a closely related compound often studied alongside or as a proxy for this compound due to their structural and functional similarities as makisterones) on growth and pupation in specific insect species:

| Insect Species | Compound Tested | Concentration (ppm) | Observed Effect on Growth | Observed Effect on Pupation | Source |

| Plodia interpunctella | Makisterone A | 200 | Decrease in larval weight | Completely inhibited | oup.com |

| Spodoptera littoralis | Makisterone A | 250 µg/µL (in fraction) | Decreased larval weight gain, reduced RGR | Unable to complete pupation | biorxiv.orgplantarchives.org |

| Tribolium castaneum | Makisterone A | 300-1200 | Significant decrease in protein levels (dose-dependent) | Significantly reduced (dose-dependent), altered timing | researchgate.net |

Note: RGR stands for Relative Growth Rate.

This table illustrates that Makisterone A consistently demonstrates inhibitory effects on larval growth and significantly disrupts or prevents pupation in various insect species. These findings highlight the potent biological activity of makisterones in interfering with key developmental transitions in invertebrates.

Chemical Synthesis and Derivatization Strategies for Makisterone C

Semi-Synthetic Modifications of Natural Makisterone (B1173491) C Precursors

Given the challenges of total synthesis, semi-synthetic modifications of more abundant natural ecdysteroids, such as 20-hydroxyecdysone (B1671079), have become a more practical strategy for obtaining rarer ecdysteroids and novel derivatives acs.orgresearchgate.net. This involves using readily available natural ecdysteroids as starting materials and performing targeted chemical transformations to introduce desired structural features.

Acetonide Formation and Hydrolysis (e.g., Makisterone C-20,22-Acetonide)

Acetonide formation is a common semi-synthetic modification applied to ecdysteroids, particularly at the vicinal diol functionalities, such as the 20,22-diol group present in this compound acs.orgresearchgate.net. This reaction involves treating the ecdysteroid with acetone (B3395972) in the presence of an acid catalyst. This compound-20,22-Acetonide is an example of such a derivative researchgate.net.

The formation of acetonides serves several purposes. It can protect the hydroxyl groups during other chemical transformations and can also influence the compound's lipophilicity and biological activity acs.orgontosight.ai. The hydrolysis of the acetonide group, typically achieved using mild acidic conditions (e.g., AcOH–ZnCl2), regenerates the original diol, allowing for controlled modification and deprotection researchgate.net. Studies have shown that 20,22-monoacetonides like this compound-20,22-Acetonide are generally more resistant to hydrolysis compared to 2,3-monoacetonides researchgate.net.

This compound-20,22-Acetonide has been isolated from natural sources like Rhaponticum uniflorum researchgate.netnih.gov. Its synthesis from this compound involves the reaction with acetone. The reverse reaction, hydrolysis of this compound-20,22-Acetonide, yields this compound researchgate.net.

Derivatization for Structure-Activity Relationship (SAR) Studies

Derivatization is a critical tool in understanding the relationship between the chemical structure of ecdysteroids and their biological activity (SAR studies) mdpi.comunige.ch. By selectively modifying specific functional groups on the ecdysteroid core or side chain, researchers can probe the importance of these features for binding to ecdysteroid receptors and eliciting a biological response mdpi.comacs.org.

For this compound and other ecdysteroids, derivatization strategies can target hydroxyl groups through reactions such as acetylation, benzoylation, coumaroylation, sulfation, or etherification researchgate.netmdpi.com. The carbonyl group at C-6 can also be modified, for example, through oximation researchgate.net. These modifications can influence factors like solubility, stability, and receptor binding affinity mdpi.comacs.org.

SAR studies on ecdysteroids have revealed that specific structural features are important for activity. For instance, the presence of a hydroxyl group at C-20 on the side chain and the absence of a hydroxyl group at C-2 in ring A have been highlighted as important for certain biological activities unige.ch. While comprehensive SAR data specifically for this compound is less extensive compared to 20-hydroxyecdysone, studies on various ecdysteroid analogs, including those with modifications on the side chain alkylation (like Makisterone A, a C28 ecdysteroid), contribute to understanding the structural requirements for activity acs.orgbiorxiv.org.

Derivatization is also used in analytical techniques like chromatography (e.g., HPLC and TLC) to improve separation and detection of ecdysteroids researchgate.netuni-giessen.de. Pre-column derivatization can enhance detectability, particularly when using methods like UV or fluorescence detection uni-giessen.de.

Synthesis of this compound Analogs and Mimics

The synthesis of analogs and mimics of this compound aims to create compounds with potentially improved or altered biological properties. This can involve modifications to the steroid core, the side chain, or the introduction of entirely new structural scaffolds that mimic the key features recognized by ecdysteroid receptors mdpi.comcore.ac.uk.

Analogs can be synthesized through further chemical transformations of this compound or its semi-synthetic derivatives. This might involve oxidation, reduction, alkylation, or the introduction of new functional groups mdpi.com. The synthesis of ecdysteroid-squalene conjugates, for instance, represents an approach to create self-assembling nanoparticles with altered pharmacokinetic properties acs.org.

Mimics, on the other hand, may not share the basic steroid skeleton but are designed to interact with the ecdysteroid receptor complex. While the search results primarily discuss non-steroidal mimics in the context of gene-switch technology, the principle of designing molecules that interact with the ecdysteroid receptor is relevant to developing this compound mimics bioone.org.

Methodologies for Improved Potency and Stability

Improving the potency and stability of ecdysteroids, including this compound, is a significant goal for their potential applications. Several methodologies are employed to address these aspects Current time information in Bangalore, IN..

Chemical modifications, as discussed in the derivatization section, can play a role in enhancing potency and stability. For example, protecting labile hydroxyl groups through acetonide formation can increase stability acs.orgontosight.ai. Altering lipophilicity through derivatization can also influence absorption, distribution, metabolism, and excretion, thereby impacting potency and half-life acs.orgmdpi.com.

Formulation strategies are also crucial for improving stability and bioavailability, particularly for oral administration where ecdysteroids like 20-hydroxyecdysone have shown low bioavailability nih.govmdpi.com. While specific formulation data for this compound is limited in the provided results, general approaches for ecdysteroids include exploring alternative delivery routes and developing formulations that enhance uptake and reduce degradation mdpi.com.

Ecological and Evolutionary Significance of Makisterone C

Advanced Analytical Methodologies for Makisterone C Quantification and Profiling

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a widely used technique for the separation and purification of ecdysteroids, including makisterone (B1173491) C, from diverse sources such as plant extracts and biological samples. wikidata.orgnih.govnih.govnih.govecdybase.orgnih.gov Its effectiveness lies in its ability to separate compounds based on their differential interactions with a stationary phase and a mobile phase.

Reversed-Phase HPLC (RP-HPLC) is the dominant mode employed for ecdysteroid analysis. ecdybase.org In RP-HPLC, the stationary phase is non-polar (commonly C18), while the mobile phase is polar, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). ecdybase.org Separation is achieved through hydrophobic interactions between the analytes and the stationary phase. ecdybase.org More hydrophobic compounds are retained longer, while less hydrophobic ones elute earlier. This principle is effective for separating ecdysteroids which exhibit varying degrees of hydrophobicity based on their structural differences. RP-HPLC has been successfully applied in the purification schemes for isolating makisterone C and other ecdysteroids from plant sources. wikidata.orgnih.govnih.govecdybase.orgnih.gov

Analyzing complex mixtures containing numerous ecdysteroids, such as those found in biological extracts, often necessitates the use of gradient elution in HPLC. wikidata.orgnih.govnih.govecdybase.org Gradient elution involves gradually changing the composition of the mobile phase during a single chromatographic run. ecdybase.org Typically, the organic solvent concentration is increased over time, which decreases the mobile phase polarity and allows for the sequential elution of compounds with increasing hydrophobicity. ecdybase.org This is crucial for resolving structurally similar ecdysteroids that would co-elute under isocratic (constant mobile phase composition) conditions. Studies on ecdysteroid analysis, including those identifying this compound, frequently utilize gradient elution programs with water and organic modifiers like methanol or acetonitrile to achieve optimal separation of the complex ecdysteroid profiles. wikidata.orgnih.govnih.gov

Reversed-Phase HPLC for Separation and Purification

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

LC-MS and particularly LC-MS/MS have become indispensable techniques for the sensitive detection, identification, and quantification of ecdysteroids, offering higher selectivity and sensitivity compared to HPLC with UV detection alone. nih.govnih.govnih.govecdybase.orgnih.gov The coupling of liquid chromatography with mass spectrometry allows for the separation of analytes by LC, followed by their detection and structural characterization based on their mass-to-charge ratio and fragmentation patterns in the MS.

LC-MS/MS is a powerful tool for the quantitative analysis of ecdysteroids, enabling the accurate measurement of their concentrations even at very low levels in complex matrices. nih.govnih.govnih.govecdybase.orgctdbase.orgnih.govnih.gov The method of multiple reaction monitoring (MRM) in triple quadrupole mass spectrometers is commonly employed for targeted quantitative analysis, providing high specificity and sensitivity. nih.govnih.govsemanticscholar.org Detection limits in the picogram per milliliter (pg/mL) range have been reported for various ecdysteroids, including 20-hydroxyecdysone (B1671079), ecdysone (B1671078), and makisterone A, demonstrating the high sensitivity achievable with LC-MS/MS for this class of compounds. nih.govnih.govnih.govctdbase.orgnih.gov While specific pg/mL detection limits for this compound are not always explicitly detailed in general ecdysteroid studies, its analysis alongside other ecdysteroids using these sensitive LC-MS/MS methods indicates that similar low detection limits are attainable. nih.govtocris.com

To further enhance the detectability of ecdysteroids, especially those present at very low concentrations or in challenging matrices, derivatization strategies can be employed prior to LC-MS analysis. nih.govsemanticscholar.orglatoxan.commetabolomicsworkbench.org Derivatization can improve ionization efficiency, introduce a detectable tag, or enhance chromatographic separation. Girard reagents (e.g., Girard T or P) are commonly used for derivatizing ketosteroids like ecdysteroids by reacting with the 6-keto group to form hydrazones, which can then undergo dehydration to form anhydrooximes. nih.govsemanticscholar.orgmetabolomicsworkbench.org This derivatization introduces a permanent positive charge, significantly improving the ionization in electrospray ionization (ESI) and thereby enhancing sensitivity in LC-MS/MS analysis. metabolomicsworkbench.org This approach has been successfully applied to improve the detection of various endogenous ecdysteroids, including makisterone A, in biological samples. semanticscholar.orgmetabolomicsworkbench.org

LC-MS/MS methods are instrumental in the comprehensive profiling of the "ecdysteroidome," which refers to the complete set of ecdysteroids and their metabolites within an organism or sample. nih.govecdybase.orgtocris.com By utilizing advanced LC-MS/MS techniques, researchers can screen for and identify a wide range of known and potentially new ecdysteroid structures, as well as quantify their levels. nih.govecdybase.org This allows for a detailed understanding of the ecdysteroid metabolic pathways and how the profile of these compounds varies under different physiological or environmental conditions. Studies on the ecdysteroidome of organisms like Drosophila melanogaster have successfully employed LC-MS/MS to identify and quantify numerous ecdysteroids, including this compound, providing insights into their biosynthesis and regulation. nih.govtocris.com

This compound is a polyhydroxylated steroid belonging to the ecdysteroid family, which are known for their roles as molting hormones in arthropods and their presence as phytoecdysteroids in plants. This article focuses on the advanced analytical methodologies used for the quantification and profiling of this compound, specifically employing Nuclear Magnetic Resonance (NMR) spectroscopy and various sample preparation strategies for biological matrices.

Potential Research Applications of Makisterone C in Biological Systems

Integrated Pest Management (IPM) Strategies

Ecdysteroids and their analogs, including makisterone (B1173491) C, have garnered interest for their potential in controlling pest populations by interfering with their growth and development ontosight.aiscialert.netencyclopedia.pub. This aligns with the principles of Integrated Pest Management (IPM), which emphasizes environmentally sensitive approaches and the judicious use of pest control techniques fao.orgepa.govncsu.edu.

Targeted Disruption of Insect Molting and Development

Ecdysteroids are crucial for regulating molting and metamorphosis in insects nih.govscialert.netannualreviews.org. Makisterone C, mimicking the biological activity of endogenous ecdysteroids, can disrupt the normal molting process, leading to developmental abnormalities and mortality ontosight.aiscialert.net. This disruption occurs through the binding of ecdysteroids to the ecdysone (B1671078) receptor (EcR), which forms a heterodimer with the Ultraspiracle protein (USP) nih.govnih.gov. This complex then regulates the transcription of genes essential for molting nih.govnih.gov. By acting as an agonist, this compound can trigger premature or lethal molting cycles nih.govontosight.aineliti.com.

Research on other ecdysteroids like makisterone A has shown significant mortality and reduced pupation and adult emergence rates in insects like Tribolium castaneum when ingested bioone.org. Similar disruptive effects on larval development have been observed with other phytoecdysteroids scialert.netbioone.org.

Development of Environmentally Benign Insect Growth Regulators

Insect Growth Regulators (IGRs) are considered more selective insecticides compared to conventional broad-spectrum pesticides neliti.comekb.eg. Ecdysone agonists, including certain ecdysteroids and synthetic compounds, represent a class of IGRs that interfere with the insect endocrine system nih.govencyclopedia.pubneliti.comekb.eg. The mode of action of ecdysteroid agonists, which is specific to arthropods, makes them promising candidates for developing environmentally benign pest control agents with reduced impact on non-target organisms ontosight.aiencyclopedia.pubneliti.com.

This compound's ability to mimic endogenous ecdysteroids suggests its potential as an IGR. Research into ecdysone analogs like this compound is ongoing, focusing on their use in IPM strategies to control pests without harming beneficial insects ontosight.ai.

Species-Specific Pest Control Agents

The selectivity of ecdysone agonists can vary among different insect species due to differences in the binding affinity of these compounds to the ecdysone receptors in insects from different orders researchgate.netneliti.com. This species-specific interaction is a key advantage for targeted pest control, minimizing the impact on non-target species ontosight.aiencyclopedia.pubneliti.com.

Since this compound can serve as a major molting hormone in specific insect groups like certain hemipterans, its interaction with the ecdysone receptors in these species may differ from that in insects that primarily use 20E annualreviews.orgresearchgate.netresearchgate.net. Studies on the ecdysone receptor of Nezara viridula, a pentatomomorphan, have shown similar affinities for makisterone A and 20E, and a higher relative affinity for makisterone A compared to ecdysone receptors of other arthropods researchgate.net. This suggests that this compound could potentially exhibit species-specific activity, making it valuable for controlling particular pest species while sparing others.

Tools for Gene Expression Research

Ecdysteroids, including this compound, are also valuable tools in molecular biology for controlling gene expression, particularly in the development of inducible gene systems.

Ecdysone-Regulated Gene Switches and Inducible Systems

The ecdysone receptor system has been adapted to create inducible gene switches in various organisms, including mammalian cells and transgenic animals pnas.orgnih.govpnas.orgnih.govresearchgate.net. These systems utilize a modified ecdysone receptor that, upon binding to an ecdysteroid or analog, activates the transcription of a target gene pnas.orgpnas.org.

Phytoecdysteroids, such as this compound, are attractive for these systems because they can activate the ecdysone receptor but are generally considered inert in mammals, offering a way to externally control gene expression without interfering with endogenous mammalian pathways nih.govpnas.orgnih.gov. These ecdysone-inducible gene switches are useful for modulating gene expression in a temporal and quantitative manner, facilitating research in various areas, including gene therapy pnas.orgnih.govpnas.orgresearchgate.net.

Molecular Probes for Receptor Studies

Ecdysteroids and their analogs are used as molecular probes to study the structure, function, and ligand interactions of the ecdysone receptor (EcR) ias.ac.ingoogle.com. By using labeled ecdysteroids, researchers can investigate the binding affinity of different compounds to the receptor and understand the molecular basis of ecdysteroid action ias.ac.ingoogle.com.

While makisterone A has been used in studies investigating DNA synthesis in insect imaginal wing discs and its effects on detoxification enzymes, research specifically using this compound as a molecular probe for detailed receptor binding studies appears less documented in the provided sources compared to other ecdysteroids like ponasterone A or 20E bioone.orgias.ac.incaymanchem.com. However, given its structural similarity to other ecdysteroids and its role as a molting hormone in certain species, this compound could potentially be utilized as a probe to study the binding characteristics of EcRs, particularly those from insects where it is an endogenous hormone. Studies have already examined the binding affinity of makisterone A to the EcR of Nezara viridula researchgate.net.

In Silico Modeling and Drug Design

In silico modeling techniques are utilized to understand the molecular behavior of this compound and its potential as a therapeutic agent. This involves using computational tools to simulate and analyze the compound's interactions within biological systems.

Network Pharmacology Analysis of this compound Interactions

Network pharmacology is an approach that investigates the complex interactions between a drug or compound and multiple targets and pathways within a biological system. This method helps to understand the holistic effects of a compound rather than focusing on a single target.

Research utilizing network pharmacology has identified this compound as part of a pool of phytochemicals with potential activity against diseases such as melanoma and insulin (B600854) resistance. A study investigating phytochemicals from Diplazium esculentum against melanoma development employed network pharmacology analysis to identify potential bioactive molecules. unpaywall.orgresearchgate.netnih.gov this compound was among the identified phytochemicals and was proposed as a promising ingredient based on network pharmacology and molecular docking studies. unpaywall.orgresearchgate.netnih.gov This analysis revealed 14 genes as critical "hubs" involved in combating melanoma that are potentially modulated by these active ingredients, including this compound, influencing multiple signaling pathways in melanoma development. unpaywall.orgresearchgate.netnih.gov